N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
The compound is a derivative of acetamide, which is a simple amide derived from acetic acid . It also contains a quinazoline moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spiro[cyclohexane-1,2’-quinazoline] moiety and the sulfanyl group attached to the acetamide .Scientific Research Applications
Antifungal Applications
This compound has been evaluated for its antifungal properties. The molecular structure of this compound allows it to interact with fungal enzymes, potentially inhibiting their growth and reproduction. This could lead to the development of new antifungal medications, particularly for strains that have developed resistance to current treatments .
Antioxidant Properties
Research indicates that this compound may possess antioxidant capabilities. By neutralizing free radicals, it could help in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Antitubercular Activity
The compound has shown promise in the treatment of tuberculosis. Its antitubercular activity, demonstrated in in vitro studies, suggests it could be a candidate for developing new therapies against Mycobacterium tuberculosis, the bacteria responsible for TB .
Role in Click Chemistry
The compound’s structure is conducive to click chemistry applications. This area of research involves quick and reliable chemical syntheses that can create substances with significant medicinal potential .
Molecular Docking Studies
The compound can be used in molecular docking studies to predict how it interacts with biological targets. This is crucial in the drug discovery process, helping to identify potential new drugs .
Development of Therapeutic Agents
Lastly, the compound’s unique structure makes it a candidate for the development of novel therapeutic agents . Its interaction with biological systems could lead to the creation of drugs with new mechanisms of action .
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-17-9-7-8-16(14-17)23-20(26)15-28-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRQXUAVUAVJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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